[bis(4-chlorophenyl)phosphoryl]methanol
Description
[bis(4-chlorophenyl)phosphoryl]methanol is an organophosphorus compound featuring a phosphoryl group (P=O) attached to a methanol moiety and two 4-chlorophenyl substituents. The latter is a chlorinated benzhydrol derivative with applications in chemical synthesis, often serving as an intermediate for esters (e.g., bis(4-chlorophenyl)methyl acetate) or organometallic complexes .
Properties
IUPAC Name |
bis(4-chlorophenyl)phosphorylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2O2P/c14-10-1-5-12(6-2-10)18(17,9-16)13-7-3-11(15)4-8-13/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYQNMPANRTHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P(=O)(CO)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
tris(4-chlorophenyl)methanol (TCPM)
- Structure: TCPM contains three 4-chlorophenyl groups bonded to a central methanol carbon, unlike the two chlorophenyl groups in [bis(4-chlorophenyl)phosphoryl]methanol.
- Applications: TCPM is a persistent organochlorine pollutant historically used in pesticides. Its environmental prevalence stems from resistance to degradation .
Organolead Compounds (e.g., bis(4-chlorophenyl)-bis(4-methylphenyl)plumbane)
- Structure: These compounds replace the phosphoryl/methanol group with a lead (Pb) center and additional aryl substituents (e.g., 4-methylphenyl) .
- Toxicity : Lead-containing compounds are highly toxic, causing neurological and environmental damage even at low concentrations .
bis(4-chlorophenyl)methyl acetate
- Structure: An ester derivative of bis(4-chlorophenyl)methanol, where the hydroxyl group is replaced by an acetate moiety .
- Applications : Acts as a stable intermediate in organic synthesis, offering improved solubility compared to the parent alcohol .
- Reactivity : The ester group enhances stability under acidic or oxidative conditions, making it preferable for certain synthetic pathways .
Bisphenol A (BPA)
- Structure: A diphenylpropane derivative with two hydroxyl groups, structurally distinct from the phosphoryl/methanol motif but sharing a bis(aryl) core .
- Applications : Widely used in plastics and resins until restricted due to endocrine-disrupting effects .
- Toxicity : BPA’s estrogenic activity contrasts with the neurotoxic or environmental persistence seen in chlorinated analogs like TCPM .
Data Table: Comparative Analysis of Key Compounds
| Compound | CAS Number | Molecular Formula | Key Features | Applications | Toxicity/Environmental Impact |
|---|---|---|---|---|---|
| This compound | N/A | C₁₃H₁₁Cl₂O₂P | Phosphoryl group, chlorophenyl groups | Synthetic intermediate | Unknown; potential persistence |
| tris(4-chlorophenyl)methanol (TCPM) | N/A | C₁₉H₁₃Cl₃O | Three chlorophenyl groups | Historical pesticide | High toxicity, persistent pollutant |
| bis(4-chlorophenyl)-bis(4-methylphenyl)plumbane | 6963-22-0 | C₂₆H₂₀Cl₂Pb | Lead center, chlorophenyl groups | Material science (speculative) | Severe lead toxicity |
| bis(4-chlorophenyl)methyl acetate | N/A | C₁₅H₁₂Cl₂O₂ | Ester derivative | Chemical intermediate | Depends on degradation products |
| Bisphenol A (BPA) | 80-05-7 | C₁₅H₁₆O₂ | Diphenylpropane, hydroxyl groups | Plastics production | Endocrine disruption |
Research Findings
Synthetic Pathways: Phosphoryl-containing compounds like this compound may be synthesized via phosphorylation of benzhydrol precursors, analogous to methods used for quinolinone derivatives .
Environmental Persistence : Chlorinated aryl compounds (e.g., TCPM) resist degradation, leading to bioaccumulation in ecosystems .
Derivative Utility: Esterification of bis(4-chlorophenyl)methanol enhances stability, as demonstrated by GC-MS characterization of its acetate derivative .
Toxicity Mechanisms : Lead- and chlorine-containing compounds exhibit distinct toxicity profiles—neurotoxicity (Pb) vs. endocrine disruption (BPA) or organ damage (TCPM) .
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